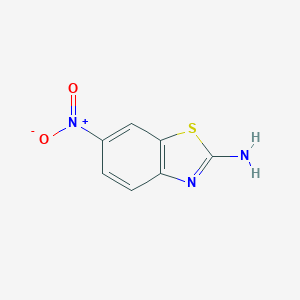

2-Amino-6-nitrobenzothiazole

Vue d'ensemble

Description

2-Amino-6-nitrobenzothiazole (ANB, C₇H₅N₃O₂S) is a nitro-substituted benzothiazole derivative with a molecular weight of 211.20 g/mol. It serves as a critical intermediate in synthesizing azo dyes, pharmaceutical agents, and functional materials. ANB exhibits diverse biological activities, including acetylcholinesterase (AChE) inhibition, antimicrobial properties, and antioxidant effects . Its nitro group at the 6-position enhances electrophilicity, making it reactive in nucleophilic substitution and reduction reactions, which are exploited in derivatization for drug development and material science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzothiazole typically involves the nitration of 2-aminobenzothiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:

2-Aminobenzothiazole+HNO3+H2SO4→this compound+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of 2-aminobenzothiazole to the nitro derivative while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-6-nitrobenzothiazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Various electrophiles can be used, depending on the desired product.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 2,6-Diaminobenzothiazole.

Substitution: Various substituted benzothiazole derivatives.

Oxidation: Oxidized derivatives of benzothiazole.

Applications De Recherche Scientifique

Antimicrobial and Antiviral Activity

2-Amino-6-nitrobenzothiazole has demonstrated notable antimicrobial and antiviral properties. Research indicates that derivatives of this compound exhibit high activity against various pathogens, including:

- Antiprotozoal Activity : ANBT has shown effectiveness against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis .

- Antiviral Activity : Compounds derived from ANBT have been evaluated for their ability to inhibit viruses, particularly in the context of respiratory infections. Some derivatives have demonstrated significant activity against human rhinovirus (HRV), which causes common colds .

Neuropharmacological Effects

Recent studies have focused on the neuropharmacological potential of ANBT derivatives, particularly their ability to inhibit monoamine oxidase (MAO) enzymes:

- MAO Inhibition : A series of extended hydrazones derived from ANBT were synthesized and tested for MAO-A and MAO-B inhibitory activities. One compound exhibited an IC50 value of 1.8 nM against MAO-B, indicating strong potency and selectivity .

Intermediate for Azo Dyes

ANBT serves as a crucial intermediate in the synthesis of azo dyestuffs, which are widely used in textiles and other industries:

- The compound can undergo diazotation reactions to produce various dyestuffs, demonstrating its utility in dye manufacturing processes .

Synthesis of Novel Compounds

ANBT is employed as a building block in the synthesis of diverse chemical entities:

- Schiff Bases : Condensation reactions involving ANBT lead to the formation of Schiff bases, which are evaluated for their biological activities . These compounds have been tested for antimicrobial properties.

- Push-Pull Nonlinear Optical Chromophores : ANBT has been utilized in the preparation of chromophores that exhibit nonlinear optical properties, essential for advanced material applications .

Nonlinear Optical Materials

The incorporation of ANBT into polymer matrices has led to the development of materials with enhanced nonlinear optical properties:

- Research has focused on creating thermally stable polyimides containing thiazole and benzothiazole moieties derived from ANBT, which are promising for photonic applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-Amino-6-nitrobenzothiazole, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

2-Amino-5-nitrothiophenole

- Structural Difference : The nitro group is at the 5-position on a thiophene ring instead of a benzothiazole core.

- Functional Impact : Less planar structure reduces π-π stacking interactions in dye synthesis compared to ANB-based dyes. Lower AChE inhibitory activity due to reduced electron-withdrawing effects on the thiophene ring .

2,6-Diaminobenzothiazole (DABT)

- Structural Difference : The 6-nitro group in ANB is reduced to an amine.

- Functional Impact :

- Corrosion Inhibition : DABT shows 89% inhibition efficiency for mild steel in HCl vs. ANB’s 52%, attributed to stronger physisorption via dual amine groups .

- Bioactivity : DABT lacks the nitro group’s electron-withdrawing effect, reducing its utility in electrophilic reactions but enhancing metal coordination in antimicrobial complexes .

3-Amino-5-nitro-[2,1]-benzisothiazole

- Structural Difference : Isomeric benzisothiazole core with nitro at the 5-position.

- Functional Impact : Produces azo dyes with distinct solvatochromic properties compared to ANB-derived dyes. ANB-based dyes exhibit superior thermal stability (decomposition >250°C vs. 220°C for benzisothiazole analogues) due to enhanced π-π stacking .

Acetylcholinesterase (AChE) Inhibition

| Compound | IC₅₀ (µM) | Comparison to ANB Derivatives | Key Structural Feature |

|---|---|---|---|

| ANB-derived hydrazone 35 | 0.0035 | 6.43× more potent than tacrine | Nitro group enhances H-bonding |

| Donepezil | 0.0057 | 0.6× potency of compound 35 | Lack of nitro-heteroaromatic core |

| Tacrine | 0.0225 | 6.43× less potent than 35 | Planar aminoacridine structure |

- Mechanistic Insight : ANB’s nitro group stabilizes ligand-AChE complexes via hydrogen bonding and π-π interactions, as shown in molecular docking studies .

Antimicrobial Activity

| Compound | Biofilm Inhibition (S. epidermidis) | Key Modification |

|---|---|---|

| ANB-amide 1b | 92% (IC₅₀: 1.8 µM) | 5-Chloro substituent |

| 2-Amino-5-nitrothiazole | 78% (IC₅₀: 4.2 µM) | No benzothiazole core |

| 4-Nitrofuran derivative | 65% (IC₅₀: 6.5 µM) | Furanyl instead of thiazole |

- SAR Insight : ANB’s benzothiazole core enhances membrane penetration, while chloro substituents improve biofilm disruption .

Physicochemical and Application-Based Comparisons

Corrosion Inhibition

| Compound | Inhibition Efficiency (1N HCl) | Adsorption Free Energy (kJ/mol) |

|---|---|---|

| ANB | 52% | -12.3 |

| DABT | 89% | -18.7 |

| ABTB | 94% | -20.1 |

- Mechanism : ANB’s nitro group provides weaker adsorption vs. DABT’s amine groups, which form stronger physical interactions with steel surfaces .

Fluorescence Quenching

| Compound | Quenching Efficiency (%) | Selectivity for Nitro Groups |

|---|---|---|

| ANB | 95 | Yes (nitro-dependent) |

| 2-Chloro-6-nitrobenzothiazole | 88 | Yes |

| Nitrobenzene | 12 | No |

- Key Finding : ANB’s benzothiazole core synergizes with the nitro group for selective fluorescence quenching in macrocycle sensors .

Activité Biologique

2-Amino-6-nitrobenzothiazole (2A6NBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of 2A6NBT, focusing on its inhibitory effects on various enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H5N3O2S

- Molecular Weight : 195.199 g/mol

- CAS Number : 6285-57-0

- Chirality : Achiral

The compound features a benzothiazole core, which is known for its ability to interact with biological targets due to its aromatic nature and the presence of functional groups that can participate in hydrogen bonding and other interactions.

1. Inhibition of Monoamine Oxidase (MAO)

2A6NBT has been extensively studied for its inhibitory activity against monoamine oxidase A and B (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neurodegenerative diseases.

- Selectivity : Compounds derived from 2A6NBT demonstrated selective inhibition towards MAO-B, which is particularly relevant for Parkinson's disease treatment. For instance, a derivative of 2A6NBT exhibited an IC50 value of 1.8 nM against MAO-B, indicating potent inhibitory activity with a selectivity index of 766.67 .

2. Antiprotozoal Activity

In vitro studies have shown that 2A6NBT exhibits antiprotozoal properties, particularly against Trichomonas vaginalis, a pathogen responsible for trichomoniasis. The compound demonstrated an IC50 of approximately 625 nM, suggesting it could be a potential candidate for further development as an antiprotozoal agent .

3. Cytotoxic Effects

Research indicates that derivatives of 2A6NBT possess cytotoxic effects against various cancer cell lines. The presence of hydrophobic moieties enhances their cytotoxic activity, making them promising candidates for anticancer drug development. Benzothiazole derivatives have been linked to activities such as antitumor and anti-inflammatory effects .

Case Study 1: MAO Inhibition and Neuroprotection

A study synthesized a series of hydrazone derivatives based on 2A6NBT to evaluate their MAO-B inhibitory activity. The results showed that these compounds not only inhibited the enzyme but also exhibited neuroprotective properties in cellular models, highlighting their potential in treating neurodegenerative disorders like Parkinson's disease .

Case Study 2: Antiprotozoal Efficacy

Another investigation focused on the antiprotozoal effects of 2A6NBT derivatives against Trichomonas vaginalis. The study revealed that specific modifications to the benzothiazole structure enhanced efficacy, paving the way for new therapeutic agents against sexually transmitted infections .

Research Findings Summary Table

| Activity | Target | IC50 Value | Selectivity/Notes |

|---|---|---|---|

| MAO-B Inhibition | MAO-B | 1.8 nM | High selectivity (SI = 766.67) |

| Antiprotozoal | Trichomonas vaginalis | 625 nM | Potential for treatment development |

| Cytotoxicity | Various cancer cell lines | Varies | Enhanced by hydrophobic modifications |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-amino-6-nitrobenzothiazole in laboratory settings?

- Methodological Answer : Use local exhaust ventilation and wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust generation and contact with strong oxidizing agents. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Store in a cool, dark place in tightly sealed containers to prevent degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques (e.g., FT-IR, NMR) with chromatographic methods (HPLC) to verify purity. X-ray crystallography is recommended for structural confirmation, as demonstrated in studies of its proton salts and metal complexes . Elemental analysis (C, H, N, S) can further validate stoichiometry .

Q. What are the key steps for synthesizing this compound derivatives?

- Methodological Answer : Nitration of 2-aminobenzothiazole precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) is a common approach. Purification via recrystallization from ethanol/water mixtures improves yield. Monitor reaction progress with TLC and adjust stoichiometry to minimize byproducts .

Q. How should waste containing this compound be disposed of to comply with environmental regulations?

- Methodological Answer : Collect contaminated materials in sealed containers labeled for hazardous waste. Neutralize acidic or basic residues before disposal. Partner with licensed waste management services to ensure compliance with local regulations, as improper disposal risks releasing toxic sulfur and nitrogen oxides .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data for this compound complexes?

- Methodological Answer : Standardize testing protocols using CLSI guidelines (e.g., M2-A7 for disc diffusion) to minimize variability. Compare minimum inhibitory concentrations (MICs) across multiple bacterial strains (e.g., E. coli, S. aureus) and fungal species (C. albicans). Control for solvent effects (DMSO vs. aqueous solutions) and validate results with triplicate assays .

Q. How can computational modeling optimize the design of this compound-based metal complexes for catalytic applications?

- Methodological Answer : Use density functional theory (DFT) to predict ligand-metal binding energies and electronic structures. Correlate HOMO-LUMO gaps with experimental redox potentials. Validate models with spectroscopic data (e.g., UV-Vis for d-d transitions in Cu²⁺ complexes) .

Q. What are the thermal decomposition pathways of this compound under inert vs. oxidative conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to identify volatile byproducts (e.g., NOₓ, SO₂). Under nitrogen, decomposition occurs at ~250°C via nitro group reduction; in air, combustion generates COₓ and sulfur oxides. Use kinetic models (e.g., Flynn-Wall-Ozawa) to calculate activation energies .

Q. How do substituents on the benzothiazole ring influence the compound’s photostability and fluorescence properties?

- Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the 6-position. Measure fluorescence quantum yields using integrating sphere methods. Compare UV irradiation stability (e.g., 254 nm for 24 hours) via HPLC monitoring .

Q. What methodologies assess the environmental toxicity of this compound degradation products?

Propriétés

IUPAC Name |

6-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-2-1-4(10(11)12)3-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNAVOJCQIEKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024491 | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-nitrobenzothiazole appears as orange crystals or yellow powder. (NTP, 1992) | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

6285-57-0 | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6285-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-nitrobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.922 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4321510DG9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

477 to 480 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-NITROBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.